2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride
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Overview
Description
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride typically involves the condensation of a pyridine derivative with an appropriate oxazine precursor. One common method involves the use of phenol, primary amines, and aldehydes through a Mannich reaction . Another method includes the cyclization of ortho-aminomethylphenol with aldehydes or ketones in the presence of catalysts such as tin(IV) chloride or methylsilyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions or catalytic cyclization processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: The compound is used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
- 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine
Uniqueness
2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride stands out due to its specific structural features and the presence of the hydroxyl group at the 7-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9ClN2O2 |
---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
1,2,3,6-tetrahydropyrido[3,4-b][1,4]oxazin-7-one;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7-3-5-6(4-9-7)11-2-1-8-5;/h3-4,8H,1-2H2,(H,9,10);1H |
InChI Key |
LHWAKJWPOIIVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CNC(=O)C=C2N1.Cl |
Origin of Product |
United States |
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